molecular formula C12H9ClF3NO B13199143 5-(Chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole

5-(Chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole

Cat. No.: B13199143
M. Wt: 275.65 g/mol
InChI Key: VMCXFSFFAQKYEK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-(chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole , derived through hierarchical substitution rules for oxazole derivatives. The oxazole core—a five-membered aromatic ring comprising one oxygen atom at position 1 and one nitrogen atom at position 3—serves as the scaffold for substituent placement.

  • Position 2 : A 3-(trifluoromethyl)phenyl group, where a trifluoromethyl (-CF₃) moiety is para-substituted on the benzene ring.
  • Position 4 : A methyl (-CH₃) group.
  • Position 5 : A chloromethyl (-CH₂Cl) functional group.

The structural configuration emphasizes the spatial arrangement of substituents, which directly influences the compound’s electronic properties and reactivity. The chloromethyl group at position 5 enhances electrophilic character, enabling nucleophilic substitution reactions, while the 3-(trifluoromethyl)phenyl group contributes steric bulk and lipophilicity.

CAS Registry Number and Alternative Designations

The Chemical Abstracts Service (CAS) Registry Number for this compound is 1206976-96-6 , a unique identifier critical for unambiguous chemical tracking. Alternative designations include:

  • 5-(Chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]oxazole
  • Oxazole, 5-(chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-

These synonyms reflect variations in punctuation and substituent ordering but retain the same structural description. The compound is distinct from its regioisomer, 4-(chloromethyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole (CAS 678164-78-8), which differs in the positions of the methyl and chloromethyl groups.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₉ClF₃NO encapsulates the compound’s elemental composition, with a calculated molecular weight of 275.65 g/mol . The exact mass, derived from isotopic abundance, is 275.03 atomic mass units (amu) .

Table 1: Molecular Characteristics

Property Value
Molecular Formula C₁₂H₉ClF₃NO
Molecular Weight (g/mol) 275.65
Exact Mass (amu) 275.03
Degree of Unsaturation 8

The degree of unsaturation (8) accounts for the oxazole ring (2 double bonds + 1 ring), the benzene ring (3 double bonds + 1 ring), and the trifluoromethyl group (no unsaturation). This metric corroborates the compound’s aromaticity and structural complexity.

The chlorine and fluorine atoms contribute significantly to the compound’s polarity and intermolecular interactions, as evidenced by its LogP value of 4.41 , indicative of moderate lipophilicity. Such properties are pivotal in drug design, influencing membrane permeability and target binding affinity.

Properties

Molecular Formula

C12H9ClF3NO

Molecular Weight

275.65 g/mol

IUPAC Name

5-(chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole

InChI

InChI=1S/C12H9ClF3NO/c1-7-10(6-13)18-11(17-7)8-3-2-4-9(5-8)12(14,15)16/h2-5H,6H2,1H3

InChI Key

VMCXFSFFAQKYEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC(=CC=C2)C(F)(F)F)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Introduction of the trifluoromethyl group: This step often involves trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Chloromethylation: The chloromethyl group can be introduced using chloromethylation reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole can undergo various types of chemical reactions, including:

    Substitution reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl and chloromethyl groups.

    Addition reactions: The oxazole ring can participate in addition reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, thiols, and amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution products: Various substituted derivatives depending on the nucleophile used.

    Oxidation products: Compounds with oxidized functional groups, such as aldehydes or carboxylic acids.

    Reduction products: Compounds with reduced functional groups, such as alcohols or alkanes.

Scientific Research Applications

5-(Chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of biological processes. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules.

Comparison with Similar Compounds

Core Heterocycle Variations

The oxazole ring (O-containing) distinguishes this compound from sulfur-containing thiazoles (e.g., 5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole, CAS 317318-97-1) and nitrogen-rich oxadiazoles (e.g., 3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, CAS 175205-63-7). Key differences include:

  • Electronic Effects : The oxazole’s oxygen atom is less polarizable than sulfur in thiazoles, reducing π-electron delocalization and altering reactivity .
  • Molecular Weight: The oxazole (C12H9ClF3NO, theoretical MW ~263.66 g/mol) is lighter than its thiazole analog (C12H9ClF3NS, MW 291.72 g/mol) due to sulfur’s higher atomic mass .

Substituent Positioning

The 3-(trifluoromethyl)phenyl group in the target compound contrasts with 4-(trifluoromethyl)phenyl-substituted analogs (e.g., ). The meta-substitution may introduce steric hindrance and electronic effects distinct from para-substituted derivatives, influencing crystallinity and intermolecular interactions .

Physical and Chemical Properties

Physicochemical Data (Table 1)

Property Target Oxazole* Thiazole Analog Oxadiazole Analog
Molecular Formula C12H9ClF3NO C12H9ClF3NS C10H6ClF3N2O
Molecular Weight (g/mol) ~263.66 291.72 262.62
Density (g/cm³) Not reported 1.357 Not reported
Boiling Point (°C) Not reported 363.5 Not reported
Melting Point (°C) Not reported 60–62 Not reported
Solubility Likely low in polar solvents Low (DMF used for crystallization ) Soluble in DMF

*Note: Direct data for the oxazole is inferred from analogs.

Reactivity

  • Chloromethyl Group : The chloromethyl substituent enables nucleophilic substitution reactions, similar to thiazole and oxadiazole analogs .
  • Trifluoromethyl Phenyl Group: Enhances lipophilicity and metabolic stability compared to non-fluorinated aryl groups .

Biological Activity

5-(Chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects against different biological targets.

  • Chemical Formula : C₁₂H₉ClF₃N₂O
  • Molecular Weight : 291.72 g/mol
  • CAS Number : 317318-97-1
  • Melting Point : 60–62 °C

Anticancer Activity

Research indicates that oxazole derivatives, including 5-(Chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole, exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit various cancer cell lines, showing promise as a potential anticancer agent. The following table summarizes the IC50 values against several cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)12.5
CaCo-2 (Colon Adenocarcinoma)8.7
H9c2 (Cardiac Myoblast)15.3
MCF-7 (Breast Cancer)10.2

These results suggest that the compound may selectively target tumor cells while exhibiting lower toxicity towards normal cells.

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated against various bacterial and fungal strains. The following table presents the minimum inhibitory concentration (MIC) values for selected pathogens:

Pathogen MIC (µg/ml)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16
Aspergillus niger32

These findings indicate that the compound possesses moderate antimicrobial activity, making it a candidate for further exploration in antimicrobial drug development.

The mechanism by which 5-(Chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act through the inhibition of key enzymes involved in cell proliferation and survival pathways, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) .

Case Studies

A notable case study involved the synthesis and evaluation of various oxazole derivatives, including the target compound. Researchers reported enhanced biological activity through structural modifications, emphasizing the importance of the trifluoromethyl group in increasing potency against cancer cell lines .

Additionally, another study focused on the derivative's effects on neurodegenerative diseases, where it demonstrated promising results in modulating neuroinflammatory responses .

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